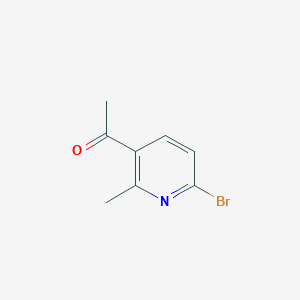
1-(6-Bromo-2-methyl-3-pyridinyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromo-2-methyl-3-pyridinyl)ethanone is an organic compound with the molecular formula C8H8BrNO It is a derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2-methyl-3-pyridinyl)ethanone can be achieved through several methods. One common route involves the bromination of 2-methyl-3-pyridinyl ethanone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal by-products.
化学反应分析
Types of Reactions
1-(6-Bromo-2-methyl-3-pyridinyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Reduction Reactions: Alcohols or other reduced products.
科学研究应用
1-(6-Bromo-2-methyl-3-pyridinyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(6-Bromo-2-methyl-3-pyridinyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary depending on the specific enzyme or biological target.
相似化合物的比较
Similar Compounds
- 1-(5-Bromo-2-methyl-3-pyridinyl)ethanone
- 1-(6-Methoxy-2-methyl-3-pyridinyl)ethanone
- 1-(6-Chloro-2-methyl-3-pyridinyl)ethanone
Uniqueness
1-(6-Bromo-2-methyl-3-pyridinyl)ethanone is unique due to the presence of the bromine atom at the 6-position of the pyridine ring. This substitution can significantly influence the compound’s reactivity and its interactions with biological targets. The bromine atom can also serve as a versatile handle for further functionalization, making this compound valuable in synthetic chemistry.
属性
分子式 |
C8H8BrNO |
|---|---|
分子量 |
214.06 g/mol |
IUPAC 名称 |
1-(6-bromo-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-5-7(6(2)11)3-4-8(9)10-5/h3-4H,1-2H3 |
InChI 键 |
LQNUDNADALMJIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)Br)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


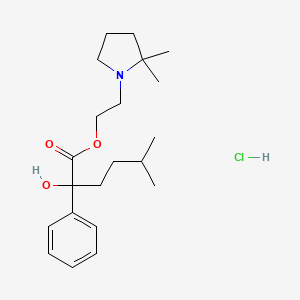
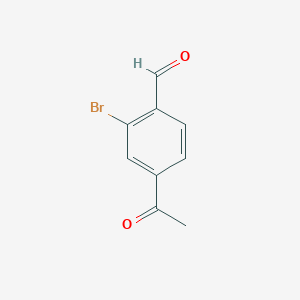
![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
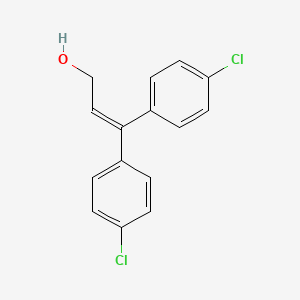
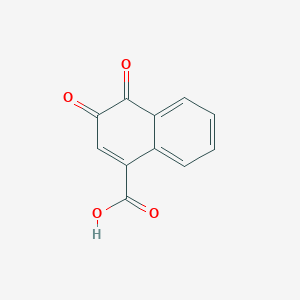
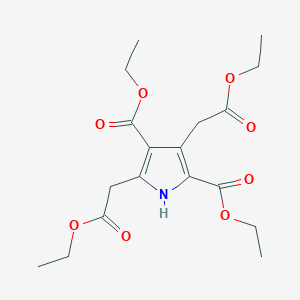
![Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)

![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)
![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)

![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)


